BQ-788 free acid BQ-788 free acid BQ-788 is a potent and selective endothelin receptor subtype B (ETB) antagonist with IC50 of 1.2 nM(inhibits 125I-labeled endothelin 1 (ET-1) binding to ETB receptors on human Girardi heart cells).IC50 value: 1.2 nM [1]Target: ETB receptor inhibitorin vitro: BQ-788 only poorly inhibits the binding to ETA receptors on human neuroblastoma cell line SK-N-MC cells (IC50, 1300 nM). In isolated rabbit pulmonary arteries, BQ-788 shows no agonist activity up to 10 microM and competitively antagonizes the vasoconstriction induced by an ETB-selective agonist, BQ-3020 (pA2, 8.4) [1]. The peptide antagonist, BQ788, had a low, micromolar affinity (KD = 1.98 +/- 0.13 microM) using human left ventricle and no significant selectivity for the human ETB-subtype in this tissue [2].in vivo: In rat, an ETA-selective antagonist, BQ-123 (1 mg/kg, i.v.), does not affect transient depressor response to ET-1 (0.3 nmol/kg, i.v.) but potently inhibits following sustained pressor response; vice versa, BQ-788 (1 mg/kg, i.v.) abolishes the depressor response, resulting in a rapid onset of apparently enhanced pressor response [1].
Brand Name: Vulcanchem
CAS No.: 173326-37-9
VCID: VC0003498
InChI: InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1
SMILES: CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C
Molecular Formula: C34H51N5O7
Molecular Weight: 641.8 g/mol

BQ-788 free acid

CAS No.: 173326-37-9

Inhibitors

VCID: VC0003498

Molecular Formula: C34H51N5O7

Molecular Weight: 641.8 g/mol

BQ-788 free acid - 173326-37-9

CAS No. 173326-37-9
Product Name BQ-788 free acid
Molecular Formula C34H51N5O7
Molecular Weight 641.8 g/mol
IUPAC Name (2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1
Standard InChIKey LPAHKJMGDSJDRG-DJYQTOCQSA-N
Isomeric SMILES CCCC[C@H](C(=O)O)NC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C
SMILES CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C
Canonical SMILES CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C
Description BQ-788 is a potent and selective endothelin receptor subtype B (ETB) antagonist with IC50 of 1.2 nM(inhibits 125I-labeled endothelin 1 (ET-1) binding to ETB receptors on human Girardi heart cells).IC50 value: 1.2 nM [1]Target: ETB receptor inhibitorin vitro: BQ-788 only poorly inhibits the binding to ETA receptors on human neuroblastoma cell line SK-N-MC cells (IC50, 1300 nM). In isolated rabbit pulmonary arteries, BQ-788 shows no agonist activity up to 10 microM and competitively antagonizes the vasoconstriction induced by an ETB-selective agonist, BQ-3020 (pA2, 8.4) [1]. The peptide antagonist, BQ788, had a low, micromolar affinity (KD = 1.98 +/- 0.13 microM) using human left ventricle and no significant selectivity for the human ETB-subtype in this tissue [2].in vivo: In rat, an ETA-selective antagonist, BQ-123 (1 mg/kg, i.v.), does not affect transient depressor response to ET-1 (0.3 nmol/kg, i.v.) but potently inhibits following sustained pressor response; vice versa, BQ-788 (1 mg/kg, i.v.) abolishes the depressor response, resulting in a rapid onset of apparently enhanced pressor response [1].
Sequence XXX
Synonyms BQ 788
BQ-788
BQ788
N-2,6-dimethylpiperidinocarbonyl-gamma-MeLeu-Trp(COOMe)-Nle-ONa
N-cis-2,6-dimethylpiperidinocarbonyl-gamma-methylleucyl-tryptophyl(COOMe)-norleucine
sodium 2-((2-(((2,6-dimethyl-1-piperidinyl)carbonyl)amino)-4,4-dimethylpentanoyl)(1-(methoxycarbonyl)-D-tryptophyl)amino)hexanoate
Reference [1]. Ishikawa K, et al. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788. Proc Natl Acad Sci U S A. 1994 May 24;91(11):4892-6.

[2]. Peter MG, et al. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart. Br J Pharmacol. 1996 Feb;117(3):455-462.
PubChem Compound 5311032
Last Modified Nov 11 2021
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